ロイコトリエンE4

概要

説明

Leukotrienes are metabolites of arachidonic acid derived from the action of 5-lipoxygenase. LTE4, in particular, is formed through the enzymatic conversion of leukotriene A4 (LTA4) to leukotriene C4 (LTC4) and then to leukotriene D4 (LTD4), before finally being converted to LTE4. This pathway highlights the dynamic nature of leukotriene metabolism and the specific role of LTE4 as a critical mediator in inflammatory and allergic responses (Murphy & Gijon, 2007).

Synthesis Analysis

LTE4 synthesis involves a multi-step enzymatic process starting from arachidonic acid. The initial step, catalyzed by 5-lipoxygenase, converts arachidonic acid to LTA4, a highly unstable epoxide. LTA4 is then converted into LTC4 by LTC4 synthase through the addition of glutathione. Subsequent enzymatic actions convert LTC4 to LTD4 and finally to LTE4, illustrating a complex biosynthesis pathway integral to leukotriene activity (Samuelsson et al., 1987).

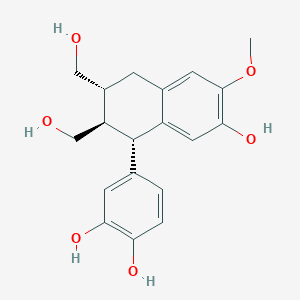

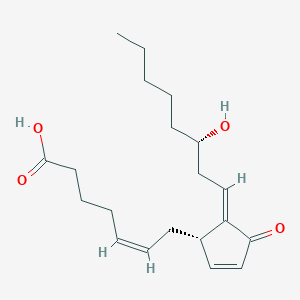

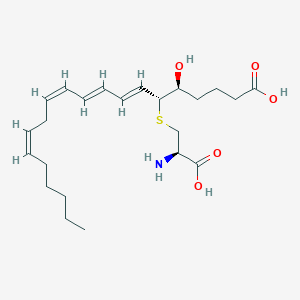

Molecular Structure Analysis

The molecular structure of LTE4 is characterized by the presence of a cysteinyl-glycine peptide linked to the hydrophobic tail of the leukotriene molecule. This structure is crucial for its biological activity, as modifications in the peptide chain can significantly affect its function and metabolism. The conversion of LTD4 to LTE4, where the glycine residue is cleaved, represents a critical step in determining the biological activity and metabolic fate of LTE4 (Bernström & Hammarström, 1986).

Chemical Reactions and Properties

LTE4's chemical properties are influenced by its reactive cysteinyl moiety, which is susceptible to various enzymatic reactions. The metabolism of LTE4 involves its conversion to less active metabolites through the action of specific enzymes, such as gamma-glutamyl transpeptidase and dipeptidases, which modify its peptide chain (Anderson et al., 1982). These metabolic transformations are essential for the termination of LTE4's biological activities.

Physical Properties Analysis

The physical properties of LTE4, such as solubility and stability, are pivotal for its biological function and interaction with biological membranes. LTE4's hydrophobic tail and polar peptide head contribute to its amphipathic nature, affecting its solubility in aqueous and lipid environments. This amphipathic nature is crucial for its ability to interact with cell membranes and receptors, mediating its biological effects (Welton et al., 1981).

Chemical Properties Analysis

The reactivity and interaction of LTE4 with cellular receptors are defined by its chemical structure. Its ability to bind to specific leukotriene receptors on target cells triggers a cascade of intracellular signaling pathways leading to various physiological responses, including inflammation, bronchoconstriction, and increased vascular permeability. Understanding the chemical properties of LTE4 is essential for elucidating its role in pathological conditions and the development of targeted therapies (Brain & Williams, 1990).

科学的研究の応用

炎症性腸疾患(IBD)活動のバイオマーカー

LTE4は、クローン病(CD)や潰瘍性大腸炎(UC)を含むIBDの活動度を評価するための潜在的な非侵襲的バイオマーカーとして同定されています。 研究によると、活動期IBD患者の尿中LTE4排泄量は、寛解期または健康な対照群と比較して有意に増加することが示されています 。これは、LTE4が疾患活動と治療への反応をモニタリングするために使用できることを示唆しています。

炎症性疾患の治療標的

LTE4とその受容体は、さまざまな炎症性疾患の有望な治療標的と考えられています。 LTE4受容体であるGPR99は、喘息、アトピー性皮膚炎、乾癬、アテローム性動脈硬化症、関節炎、肥満、癌、加齢黄斑変性など、いくつかの慢性炎症性疾患に関与しています 。LTE4受容体のアンタゴニストとLTE4生合成阻害剤は、その潜在的な臨床応用について検討されています。

喘息および気道炎症

LTE4は、気管支収縮、気道過敏性、炎症細胞流入など、ヒト気道に強力な反応を誘発します。 これは、LTE4に優先的に反応する新規受容体の存在を示唆しており、ヒトシステイニルロイコトリエン受容体の完全な機能的アゴニストとなっています 。この経路の理解は、喘息やその他の気道炎症性疾患の新しい治療法につながる可能性があります。

肥満細胞活性化症候群

LTE4の尿中代謝物の定量は、クローン性および非クローン性肥満細胞活性化症候群の診断と管理のための重要な手がかりを提供する可能性があります 。このアプリケーションは、肥満細胞が病因において中心的な役割を果たす状態にとって特に重要です。

炎症と免疫反応性

LTE4は、さまざまな白血球によって産生されることが知られており、炎症と免疫反応性に関与しています。 これは、細胞内メッセンジャーおよび炎症のメディエーターとして機能し、ケモタキシス、血管透過性、接着分子の発現などのプロセスに影響を与えます 。

血小板-好中球相互作用

最近の知見によると、LTE4は、好中球に付着する血小板によっても産生されます。 これは、特に血小板-好中球相互作用の文脈における炎症におけるLTE4の役割の新しい側面を強調しており、これはさまざまな炎症性および血栓性状態において重要です 。

作用機序

Target of Action

Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation . It primarily targets the G-protein-coupled receptor 99 (GPR99) . This receptor is expressed in various immune cells, including neutrophils, mast cells, macrophages, and dendritic cells . These cells play a crucial role in the body’s immune response and inflammation .

Mode of Action

LTE4 interacts with its target, GPR99, to trigger a series of intracellular signaling events . This interaction stimulates the release of inflammatory mediators, leading to various physiological changes such as increased vascular permeability and contraction of bronchial smooth muscle .

Biochemical Pathways

LTE4 is part of the leukotriene family, which are inflammatory mediators produced by the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTE4 is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

LTE4 is relatively stable compared to other leukotrienes and accumulates in breath condensation, in plasma, and in urine . Therefore, measurements of LTE4, especially in the urine, are commonly monitored in clinical research studies .

Result of Action

The interaction of LTE4 with its receptor GPR99 leads to a series of physiological changes, including increased vascular permeability and contraction of bronchial smooth muscle . These changes contribute to the symptoms of inflammation and are particularly relevant in conditions such as asthma and allergic rhinitis .

Action Environment

The action of LTE4 can be influenced by various environmental factors. For instance, in the context of mast cell activation syndrome, the presence of elevated levels of LTE4 in urine can inform the practitioner about specific metabolic pathways involved and target the treatment in a specific, personalized fashion . Furthermore, the production and excretion of LTE4 can be increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .

Safety and Hazards

将来の方向性

There are noted differences in the incidence of leukotriene-mediated diseases in males and females, but sex as a factor in the response to leukotriene inhibitors has not been fully explored . The results of a study indicate that sex needs to be taken into consideration in the future evaluation of leukotriene inhibitors to treat disease .

生化学分析

Biochemical Properties

Leukotriene E4 is a product of the 5-lipoxygenase pathway of arachidonic acid metabolism . It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4, which is the final and most stable cysteinyl leukotriene . Leukotriene E4 interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 5-lipoxygenase, which is crucial for its synthesis .

Cellular Effects

Leukotriene E4 has significant effects on various types of cells and cellular processes. It is known to enhance endothelial cell permeability and myocardial contractility . It also plays a key role in bronchoconstriction and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Leukotriene E4 exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the 5-lipoxygenase enzyme, which is crucial for its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene E4 can change over time. It is relatively stable and accumulates in breath condensation, in plasma, and in urine, making it the dominant cysteinyl leukotriene detected in biological fluids . This stability allows for noninvasive specimen collection and avoids artifactual formation of LT during phlebotomy .

Dosage Effects in Animal Models

The effects of Leukotriene E4 can vary with different dosages in animal models. For instance, in animal models of cerebral ischemia, 5-LO inhibitors such as caffeic acid have been shown to prevent the brain against ischemic damage .

Metabolic Pathways

Leukotriene E4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves various enzymes and cofactors, including the enzyme 5-lipoxygenase .

Transport and Distribution

Leukotriene E4 is transported and distributed within cells and tissues. It is formed from the sequential conversion of LTC4 to LTD4 and then to LTE4 . The transport and distribution of Leukotriene E4 are crucial for its role in inflammation .

Subcellular Localization

It is known that Leukotriene E4 is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils .

特性

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

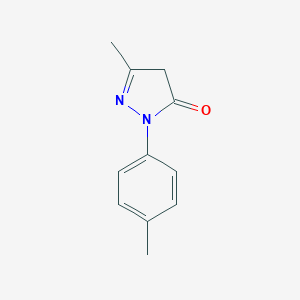

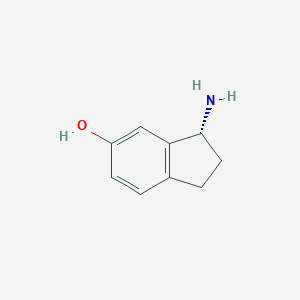

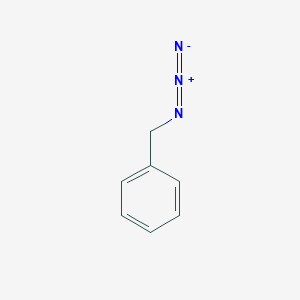

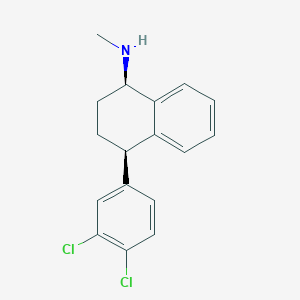

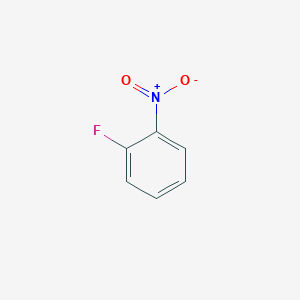

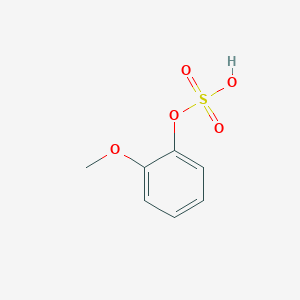

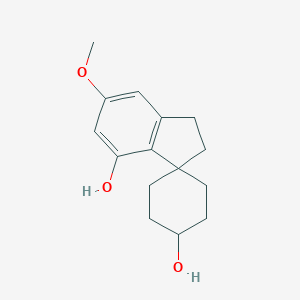

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)